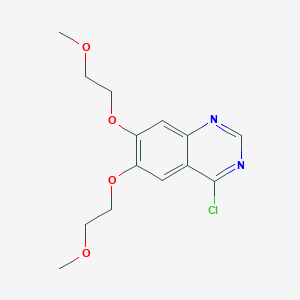![molecular formula C12H15F3N2O B064893 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine CAS No. 178671-99-3](/img/structure/B64893.png)
1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine
Übersicht
Beschreibung
“1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular weight of 347.21 . The IUPAC name for this compound is 1-[4-(2,2,2-trifluoroethoxy)benzyl]piperazine dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized through a multistep reaction sequence. The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2O.2ClH/c14-13(15,16)10-19-12-3-1-11(2-4-12)9-18-7-5-17-6-8-18;;/h1-4,17H,5-10H2;2*1H . This indicates the presence of a piperazine ring, a trifluoroethoxy group, and a phenyl group in the molecule.Wissenschaftliche Forschungsanwendungen
Soluble Epoxide Hydrolase Inhibitors : In the discovery of soluble epoxide hydrolase inhibitors, compounds such as 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide showed significant effects on serum biomarkers, indicating robust in vivo target engagement. This suggests potential use in various disease models (Thalji et al., 2013).
Antitumor Activity : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety demonstrated potential anticancer activities, particularly against breast cancer cells. Compounds with specific phenyl substitutions exhibited promising antiproliferative properties (Yurttaş et al., 2014).
Antimicrobial Agents : Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides showed moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Anti-Bone Cancer Activity : Heterocyclic compounds like 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one showed in vitro anticancer activities against human bone cancer cell lines, indicating potential as anti-bone cancer agents (Lv et al., 2019).
Building Blocks for Drug Discovery : The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines provides key scaffolds for medicinal chemistry, underlining the importance of stereochemically defined piperazines in drug discovery (Sánchez-Roselló et al., 2014).
Serotonin Receptor Agonist : 1-(m-Trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brain, influencing serotonin turnover. This suggests its potential application in neuropsychopharmacology (Fuller et al., 1978).
Adenosine A2B Receptor Antagonists : Compounds like 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity, indicating their potential in treating diseases related to this receptor (Borrmann et al., 2009).
Insecticides with Novel Mode of Action : Derivatives of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine, based on the scaffold of PAPP, a 5-HT1A agonist, were evaluated for insecticidal activity, revealing the potential for novel insecticides (Cai et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2,2,2-trifluoroethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)9-18-11-4-2-1-3-10(11)17-7-5-16-6-8-17/h1-4,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STALANBIHAODET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254192 | |
| Record name | 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine | |
CAS RN |
178671-99-3 | |
| Record name | 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178671-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

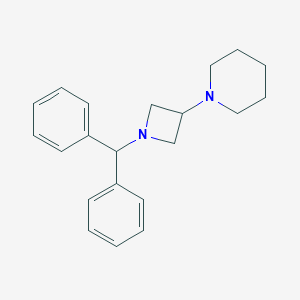
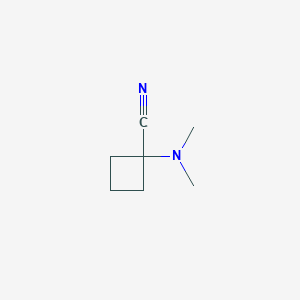
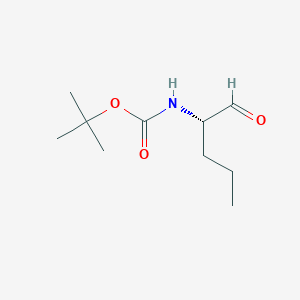
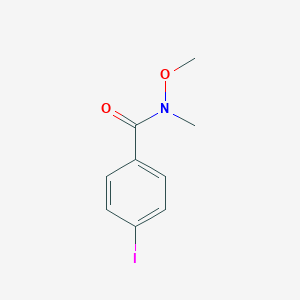
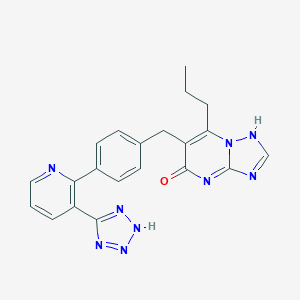
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)

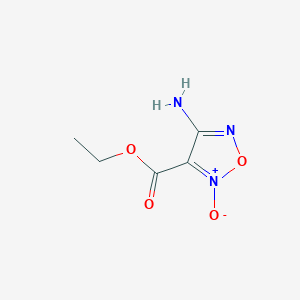
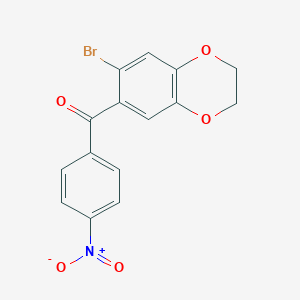

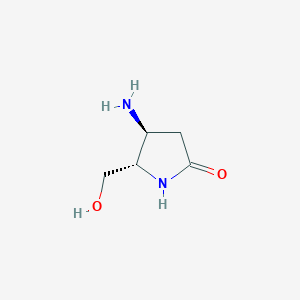
![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
